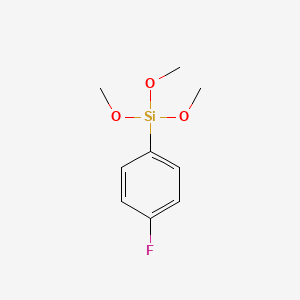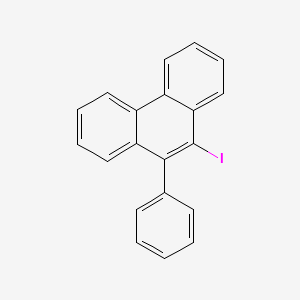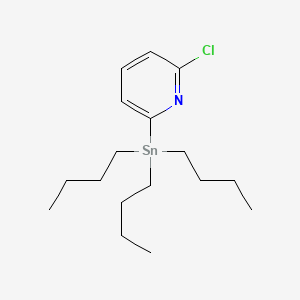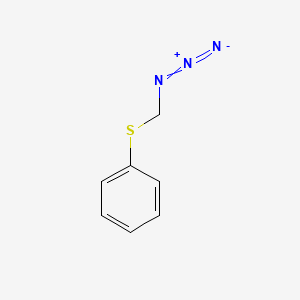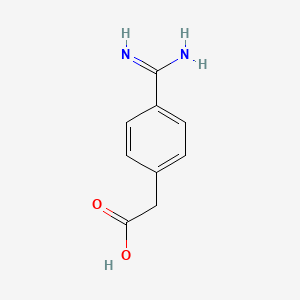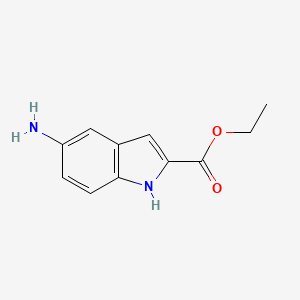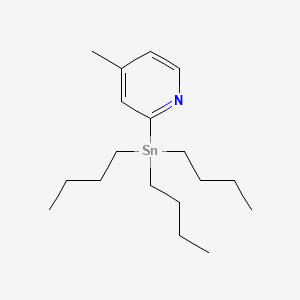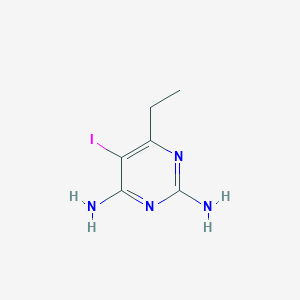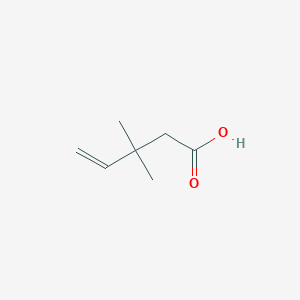
3,3-Dimethyl-4-pentenoic acid
Descripción general
Descripción
3,3-Dimethyl-4-pentenoic acid is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.17 .
Synthesis Analysis
The synthesis of 3,3-Dimethyl-4-pentenoic acid and its derivatives can be achieved using senecioic acid and/or its derivatives, which can be prepared relatively easily in the industrial process . An improved synthesis of 3,3-dimethyl-4-pentenoic acid methyl ester has been discovered .Molecular Structure Analysis
The InChI code for 3,3-Dimethyl-4-pentenoic acid is 1S/C7H12O2/c1-4-7(2,3)5-6(8)9/h4H,1,5H2,2-3H3,(H,8,9) . This provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación
1. Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester
- Application Summary: This research focused on improving the synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester (DPE). The improved synthesis process is more suitable for industrial production .
- Methods of Application: In the new process, orthophosphate (85%) and sodium methoxide (98%) were used as catalysts at different stages of the reaction .
- Results: The amount of azeotropic mixture of DPE and the byproduct 3’-methyl-2’-butenyl-3, 3-dimethyl-pentenpate (MBDP) is reduced, and the recovery rate of product DPE is improved. Under the optimal reaction condition, the highest yield of DPE approached 84% .
2. Pyridine-Catalyzed Selenolactonization of 4-Pentenoic Acid
- Application Summary: The kinetics and mechanism of the pyridine-catalyzed cyclofunctionalization of 4-pentenoic acid by means of PhSeX (X = Cl, Br) were investigated .
- Methods of Application: The influence of the reaction temperature, the type of cyclization reagent, and the catalyst used on the reaction rate and mechanism was examined .
- Results: The data showed that rate constants increased as the temperatures went up and with the use of PhSeCl as a reagent. Also, the reaction rate directly depended on the type of the catalyst used—stronger bases with higher tendency for hydrogen bond formation (DN) promoted the reaction in a more efficient way .
3. Inhibition of Fatty Acid Oxidation in Rat Heart Mitochondria
- Application Summary: 4-Pentenoic acid (Allylacetic acid) was used to inhibit fatty acid oxidation in rat heart mitochondria .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
The safety data sheet for 3,3-Dimethyl-4-pentenoic acid suggests that it is a combustible material. It should be kept away from heat and all sources of ignition. In case of a spill or leak, uninvolved persons should evacuate to a safe place . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Propiedades
IUPAC Name |
3,3-dimethylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-7(2,3)5-6(8)9/h4H,1,5H2,2-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYOTZLMLLTWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442630 | |
| Record name | 3,3-DIMETHYL-4-PENTENOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-pentenoic acid | |
CAS RN |
7796-73-8 | |
| Record name | 3,3-DIMETHYL-4-PENTENOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

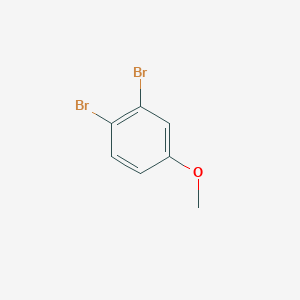
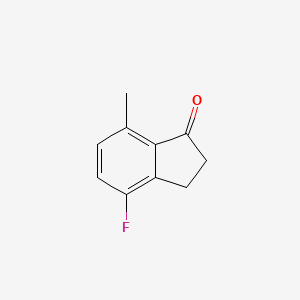
![7-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1589527.png)
![(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1589530.png)
